1-Bromo-3-iodopropane
Description
Significance in Contemporary Organic Chemistry
The primary importance of 1-bromo-3-iodopropane lies in its role as a building block in organic synthesis. innospk.com The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for sequential and controlled introduction of various functional groups. This characteristic is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where precise molecular design is paramount. innospk.com
The compound's ability to participate in a variety of reactions, including nucleophilic substitutions and coupling reactions, makes it an essential reagent. innospk.comvaia.com For instance, the iodide ion is a better leaving group than the bromide ion, enabling selective substitution at the C-I bond while leaving the C-Br bond intact for subsequent transformations. This chemoselectivity is a cornerstone of its utility in multi-step synthetic sequences.
Overview of Research Trajectories
Current research involving this compound often focuses on its application in the synthesis of novel heterocyclic compounds and complex natural products. Its use as a dielectrophile allows for the formation of cyclic structures through reactions with dinucleophiles. For example, it can be used in the preparation of piperidines, which are common structural motifs in many biologically active molecules. guidechem.com
Furthermore, research explores its utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry. innospk.com The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with halogenated side chains. innospk.com Investigations into its reaction mechanisms, such as its involvement in S_N2 reactions, continue to provide deeper insights into its reactivity and inform the design of new synthetic methodologies. vaia.comchemguide.co.uk
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆BrI nih.gov |
| Molecular Weight | 248.89 g/mol nih.gov |
| CAS Number | 22306-36-1 nih.gov |
| Appearance | Liquid |
| Purity | ≥98.0% innospk.com |
| IUPAC Name | This compound nih.gov |
| InChI Key | ITCHTIHSVATQQI-UHFFFAOYSA-N |
Spectroscopic Data of this compound
While specific spectral data can vary based on the solvent and experimental conditions, general characteristics can be described. The proton NMR (¹H NMR) spectrum of this compound would be expected to show three distinct signals corresponding to the three non-equivalent methylene (B1212753) groups. The integration of these signals would be in a 2:2:2 ratio. The chemical shifts and splitting patterns would be influenced by the adjacent halogens, with the methylene group attached to iodine appearing at a different chemical shift than the one attached to bromine. The central methylene group would be split by both adjacent methylene groups.
The carbon-13 NMR (¹³C NMR) spectrum would similarly display three signals for the three unique carbon atoms in the propane (B168953) chain. The chemical shifts of these carbons would be indicative of their bonding to the respective halogen atoms.
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one iodine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTIHSVATQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498952 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22306-36-1 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Reactivity of 1 Bromo 3 Iodopropane
Nucleophilic Substitution Reactions
1-bromo-3-iodopropane readily undergoes nucleophilic substitution, a fundamental class of reactions where a nucleophile displaces a leaving group. innospk.com Due to its primary alkyl halide structure, the predominant mechanism is bimolecular nucleophilic substitution (SN2). libretexts.orgchemguide.co.uk
The SN2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group breaks. pearson.com In this compound, there are two potential electrophilic sites: the carbon bonded to bromine (C-1) and the carbon bonded to iodine (C-3). A nucleophile, such as the cyanide ion (CN⁻) or hydroxide (B78521) ion (OH⁻), attacks the carbon from the side opposite to the halogen atom (a "backside attack"). chemguide.co.ukpearson.comvaia.com This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. For primary haloalkanes like this compound, the SN2 pathway is favored because the electrophilic carbons are relatively unhindered, allowing for easy access by the nucleophile. libretexts.orgquora.com
A key aspect of the reactivity of this compound is the difference in the leaving group ability of bromide (Br⁻) and iodide (I⁻). The rate of an SN2 reaction is highly dependent on the strength of the carbon-halogen bond; a weaker bond results in a better leaving group and a faster reaction. chemguide.co.uk The carbon-iodine bond is significantly weaker than the carbon-bromine bond. chemguide.co.ukcrunchchemistry.co.uk This difference in bond energy means that the C-I bond is broken more easily, making the iodide ion a superior leaving group compared to the bromide ion. chemguide.co.uksavemyexams.com
Consequently, in nucleophilic substitution reactions involving this compound, the substitution preferentially occurs at the carbon atom bonded to iodine. vaia.com For instance, the reaction of 1-bromopropane (B46711) with sodium iodide is a classic example where a better leaving group (iodide) is installed via an SN2 reaction, demonstrating the principles that govern the reactivity of this compound. vaia.com
| Property | Carbon-Bromine (C-Br) | Carbon-Iodine (C-I) | Reference |
|---|---|---|---|
| Average Bond Enthalpy (kJ/mol) | ~285 | ~213 | chemguide.co.ukcrunchchemistry.co.uk |
| Leaving Group Ability | Good | Excellent | chemguide.co.uksavemyexams.com |
| Relative Rate of SN2 Reaction | Slower | Faster | chemguide.co.uk |
Bimolecular Nucleophilic Substitution (SN2) Mechanisms at Carbon-Halogen Bonds
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes. libretexts.orgvaia.com These reactions compete with the SN2 pathway.
The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. askthenerd.comlibretexts.org For this compound, a strong base like potassium tert-butoxide can abstract a proton from C-2, leading to the elimination of either HBr or HI and the formation of an alkene. vaia.com The E2 mechanism requires a specific geometry where the beta-hydrogen and the leaving group are in an anti-periplanar conformation, which allows for an efficient overlap of orbitals in the transition state. askthenerd.comlibretexts.org The use of a strong, bulky base favors elimination over substitution. vaia.com
Dehalogenation refers to the removal of halogen atoms. In molecules like this compound, this can occur through various mechanisms. One such process is reductive dehalogenation, which can lead to the formation of cyclopropane (B1198618). Studies on the related compound 1,3-dibromopropane (B121459) have shown that cleavage of a C-Br bond can yield a 3-bromopropyl radical, which can then undergo a subsequent reaction involving the second C-Br bond and ring closure to form cyclopropane. caltech.edu A similar pathway can be envisioned for this compound, where initial cleavage of the weaker C-I bond would be followed by an intramolecular reaction to form cyclopropane.
Bimolecular Elimination (E2) Pathways for Alkene Formation
Photodissociation Dynamics and Energy Transfer
The study of how molecules break apart when they absorb light provides fundamental insights into chemical reactivity. The photodissociation of this compound has been investigated to understand the interplay between its two different carbon-halogen chromophores. aip.orgaip.org
Research involving crossed laser-molecular beam experiments at an irradiation wavelength of 222 nm reveals complex dynamics. aip.orgaip.org At this wavelength, the initial energy absorption excites an electron from a non-bonding orbital on the bromine atom to an anti-bonding sigma orbital of the C-Br bond (an n(Br)→σ*(C–Br) transition). aip.orgaip.org This promotes the molecule to an excited state potential energy surface that is dissociative along the C-Br bond coordinate. aip.orgaip.org
However, this excited state surface intersects with another surface corresponding to an n(I)→σ*(C–I) excitation, which is dissociative in the C-I bond. aip.orgaip.org This intersection allows for intramolecular electronic energy transfer from the C-Br chromophore to the C-I chromophore. The molecule, initially excited at the C-Br bond, can "cross" over to the other potential energy surface, leading to the fission of the C-I bond instead. aip.orgaip.org
Experimental data show that despite the initial excitation involving the C-Br bond, both C-Br and C-I bond fissions occur. The cleavage of the C-Br bond is the dominant pathway, with a branching ratio of C-Br fission to C-I fission of approximately 4:1. aip.orgaip.org A minor channel involving the elimination of IBr was also observed. aip.org
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength | 222 nm | aip.orgaip.org |
| Initial Transition | n(Br)→σ*(C–Br) | aip.orgaip.org |
| Fission Ratio (C–Br : C–I) | 4:1 | aip.orgaip.org |
| Anisotropy Parameter (β) for C–Br fission | 1.6 ± 0.4 | aip.orgaip.org |
| Anisotropy Parameter (β) for C–I fission | 0 ± 0.2 | aip.orgaip.org |
Wavelength-Specific Carbon-Halogen Bond Fission Processes
The photolysis of this compound and related dihalomethanes demonstrates that the cleavage of carbon-halogen bonds can be controlled by the specific wavelength of ultraviolet (UV) light used for excitation. osti.gov The molecule contains two different chromophores, the C-Br bond and the C-I bond, each with a distinct UV absorption profile. The C-I bond absorbs light at longer UV wavelengths compared to the C-Br bond.
Photofragmentation studies on similar molecules, such as bromoiodomethane (B1195271) (CH₂BrI), have shown that excitation at different wavelengths leads to selective bond fission. osti.gov For example, irradiation at 248 nm, which corresponds to the first absorption band of CH₂BrI, primarily results in the cleavage of the weaker C-I bond. osti.gov Conversely, excitation at shorter wavelengths, such as 193 nm, can lead to the fission of the stronger C-Br bond. osti.gov This selectivity arises because different electronic transitions are accessed at different energies, leading to dissociation along different potential energy surfaces.
| Excitation Wavelength (for CH₂BrI) | Primary Bond Fission | Reference |
| 248 nm | C-I | osti.gov |
| 210 nm | C-Br and C-I | osti.gov |
| 193 nm | C-Br | osti.gov |
Nonadiabaticity and Intramolecular Electronic Energy Transfer in Photolysis
Crossed laser-molecular beam experiments on this compound provide compelling evidence of complex intramolecular dynamics following photoexcitation. researchgate.net Specifically, when this compound is irradiated at 222 nm, the energy is initially absorbed by the C-Br bond, corresponding to an n(Br)→σ*(C-Br) transition. researchgate.netacs.org This excitation promotes the molecule to a diabatic potential energy surface that is dissociative in the C-Br coordinate. researchgate.net
However, experimental results show that C-I bond fission is a significant competing channel, even though the photon energy is initially localized in the C-Br bond. researchgate.net This phenomenon is explained by nonadiabaticity, where the molecule can switch from the initially excited C-Br dissociative state to a C-I dissociative state. researchgate.netacs.org This intramolecular electronic energy transfer from the excited C-Br chromophore to the C-I chromophore allows the weaker C-I bond to break. The study of the photodissociation of this compound at 222 nm serves as a clear example of this nonadiabatic transfer process. researchgate.net
Radical Reactions and Intermediates involving Halogenated Propanes
The cleavage of a carbon-halogen bond in this compound, either through photolysis or other methods like electrochemical reduction, generates radical intermediates. caltech.eduresearchgate.net For instance, the photolysis of 1,3-dibromopropane, a closely related molecule, yields a 3-bromopropyl radical after the initial C-Br bond cleavage. caltech.edu This radical is not stable and can undergo subsequent reactions. caltech.edu
In the case of dihalopropanes, a common subsequent reaction for the resulting halo-propyl radical is intramolecular cyclization. Controlled-potential electrolyses of this compound and other 1,3-dihalopropanes at carbon cathodes result in the formation of cyclopropane as the main product. researchgate.net This occurs via the formation of a radical intermediate which then undergoes an intramolecular reaction to displace the second halogen and form the cyclopropane ring. Small amounts of propylene (B89431) are also observed as byproducts. researchgate.net
The general steps for radical reactions are initiation, propagation, and termination. lumenlearning.com Initiation involves the creation of a radical, for example, by homolytic cleavage of the C-X bond by UV light. lumenlearning.com The resulting radical can then react further, such as in the cyclization reaction mentioned above.
Theoretical Insights into Bond Selectivity (e.g., C-Br vs. C-I Fission Ratios)
Theoretical calculations provide crucial insights into the dynamics of bond fission in molecules like this compound. The selectivity between C-Br and C-I bond cleavage is not solely dependent on bond strength but is heavily influenced by the nature of the excited electronic states. researchgate.net
The C-I bond is substantially weaker than the C-Br bond, as shown by their bond dissociation energies. youtube.comchemguide.co.uk Therefore, based on thermodynamics alone, C-I fission would be the expected primary pathway. However, as observed in photolysis experiments at 222 nm, C-Br fission can dominate. researchgate.net This is because the wavelength used selectively excites an electronic transition localized on the C-Br bond. researchgate.net
Theoretical models, such as those based on Rice-Ramsperger-Kassel-Marcus (RRKM) theory and density functional theory (DFT), can be used to calculate potential energy surfaces and predict reaction branching ratios. caltech.eduresearchgate.net These calculations help rationalize experimental findings by showing how the molecule moves on multi-dimensional potential energy surfaces after excitation, and how nonadiabatic transitions between these surfaces can lead to seemingly counter-intuitive products. acs.org For this compound, such calculations support the experimental observation that while the initial energy is deposited into the C-Br bond at 222 nm, a curve-crossing to a C-I dissociative state allows for C-I fission to occur, although C-Br fission remains the dominant channel under these specific conditions. researchgate.netresearchgate.net
| Bond | Bond Enthalpy (kJ/mol) | Bond Length (pm) | Electronegativity of Halogen |
| C-Cl | 328 | 177 | 3.16 |
| C-Br | 276 | 194 | 2.96 |
| C-I | 240 | 214 | 2.66 |
| (Data sourced from references youtube.comchemguide.co.uk) |
Comparative Reactivity with Other Halogenated Alkanes
The reactivity of this compound in reactions such as nucleophilic substitution is best understood by comparing it to other haloalkanes. In these reactions, the rate is often determined by the strength of the carbon-halogen bond being broken. youtube.comchemguide.co.uk
The general order of reactivity for haloalkanes in substitution reactions is: R-I > R-Br > R-Cl > R-F
This trend is directly correlated with the carbon-halogen bond strength; the C-I bond is the weakest, and the C-F bond is the strongest. youtube.com The weaker the bond, the more easily it can be broken, leading to a faster reaction rate. chemguide.co.uk Therefore, the C-I bond in this compound is significantly more reactive towards nucleophiles than the C-Br bond. While factors like the electronegativity of the halogen can influence the polarity of the C-X bond, for substitution reactions of bromo- and iodoalkanes, bond strength is the dominant factor. chemguide.co.uk
Compared to a simple primary iodoalkane like 1-iodopropane (B42940), the presence of the bromine atom in this compound would have some electronic influence, but the primary site of nucleophilic attack would still overwhelmingly be the carbon attached to the iodine. When compared with 1,3-dibromopropane, this compound would be expected to react faster in nucleophilic substitution reactions due to the weaker C-I bond.
Applications of 1 Bromo 3 Iodopropane in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The distinct reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of 1-bromo-3-iodopropane's utility. The C-I bond is more labile and susceptible to nucleophilic attack than the C-Br bond, enabling chemists to perform sequential reactions in a controlled manner. This differential reactivity allows for the selective introduction of various functionalities, making it an invaluable reagent in multistep synthetic sequences. innospk.commultichemindia.com
Utilization as a C3 Linker and Spacer in Complex Molecular Architectures
This compound serves as an effective three-carbon (C3) linker or spacer to connect different molecular fragments. multichemindia.com This application is crucial in the design and synthesis of molecules with specific spatial arrangements and functionalities. For instance, it can be used to bridge two aromatic rings, to tether a side chain to a core structure, or to construct macrocyclic compounds. The sequential nature of the substitution reactions allows for the stepwise assembly of these complex architectures.
Below is a table showcasing examples of molecular architectures where this compound or similar C3 linkers have been employed.
| Molecular Architecture | Description |
| Bridged Aromatic Compounds | Two aromatic moieties are connected by a three-carbon chain, influencing their electronic and conformational properties. |
| Macrocycles | The C3 linker forms a part of a large ring structure, critical for creating host-guest systems and artificial receptors. |
| Functionalized Polymers | The propyl chain is incorporated into a polymer backbone or as a pendant group, modifying the material's properties. multichemindia.com |
Precursor in the Synthesis of Diverse Organic Scaffolds
The ability to undergo intramolecular reactions makes this compound a valuable precursor for the synthesis of various cyclic organic scaffolds. By reacting both ends of the molecule with appropriate nucleophiles, either simultaneously or sequentially, a range of carbocyclic and heterocyclic systems can be constructed. For example, reaction with a dicarbonyl compound can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives, while reaction with amines or diamines can yield azetidines, piperidines, or other nitrogen-containing heterocycles.
The following table provides examples of organic scaffolds synthesized from this compound.
| Organic Scaffold | Synthetic Strategy |
| Cyclopropane (B1198618) derivatives | Intramolecular cyclization via a di-Grignard or similar organometallic intermediate. |
| Azetidine derivatives | Reaction with a primary amine to form a 4-membered heterocyclic ring. |
| Tetrahydrofuran derivatives | Reaction with a diol or a hydroxy-carbonyl compound. |
Functional Group Interconversions and Derivatization
The differential reactivity of the two halogen atoms in this compound is central to its application in functional group interconversions and the synthesis of a diverse array of derivatives. innospk.comwikipedia.org The more reactive iodo group can be selectively displaced by a nucleophile, leaving the bromo group intact for subsequent transformations. This orthogonality allows for a stepwise introduction of different functional groups.
For example, the iodo group can be substituted with an azide, cyanide, or a thiol, while the bromo group can later be used in a cross-coupling reaction or another nucleophilic substitution. This sequential functionalization is a powerful strategy for building molecular complexity.
This table illustrates the selective functional group interconversions possible with this compound.
| Reagent/Reaction Type | Selective Reaction at C-I | Subsequent Reaction at C-Br |
| Nucleophilic Substitution | Introduction of -N3, -CN, -SR, -OR | Introduction of a different nucleophile |
| Grignard Formation | Formation of I-Mg-(CH2)3-Br | Reaction with an electrophile |
| Cross-Coupling Reactions | Suzuki, Sonogashira, etc. | Heck, Stille, etc. |
Catalytic Applications in Organic Transformations
While less common than its role as a stoichiometric reagent, this compound and its derivatives are finding applications in catalysis. It can serve as a precursor to organometallic catalysts or as a component in a catalytic cycle. For instance, it can be used to generate in situ catalytically active species.
The table below outlines potential catalytic applications involving this compound.
| Catalytic Process | Role of this compound |
| Phase Transfer Catalysis | Precursor to quaternary ammonium (B1175870) salts that act as phase transfer catalysts. |
| Organocatalysis | Formation of catalytically active species through reaction with a suitable organic molecule. |
| Metal-Catalyzed Cross-Coupling | As a substrate to generate an organometallic intermediate that participates in the catalytic cycle. |
Contribution to the Total Synthesis of Natural Products and Bioactive Molecules
The strategic use of this compound as a C3 building block has been instrumental in the total synthesis of several natural products and bioactive molecules. Its ability to introduce a three-carbon chain with differential reactivity at each end provides a powerful tool for assembling complex carbon skeletons. For instance, it can be employed to append a side chain to a core structure or to facilitate the formation of a key ring system within the target molecule. acs.org
The following table highlights examples of natural products where this compound or analogous C3 synthons have been utilized.
| Natural Product/Bioactive Molecule | Synthetic Step Involving C3 Linker | Reference |
| Prostaglandin Analogs | Introduction of the lower side chain. | N/A |
| Certain Alkaloids | Formation of a piperidine (B6355638) or pyrrolidine (B122466) ring system. | N/A |
| Polyether Antibiotics | Linkage of polycyclic ether units. | N/A |
Development of Specialty Chemicals and Functional Materials
The versatility of this compound extends to the synthesis of specialty chemicals and functional materials. multichemindia.com Its ability to participate in a variety of chemical transformations makes it a valuable intermediate in the production of compounds with specific desired properties. For example, it can be used to create liquid crystals, polymer additives, and other materials with tailored electronic, optical, or mechanical characteristics. The introduction of the propyl chain can influence properties such as solubility, melting point, and conformational flexibility. multichemindia.com
This table presents examples of specialty chemicals and functional materials derived from this compound.
| Material Type | Role of this compound |
| Liquid Crystals | As a linker to connect mesogenic units. |
| Polymer Additives | To introduce specific functionalities that enhance polymer properties. multichemindia.com |
| Surfactants | As a precursor to amphiphilic molecules. |
Synthesis of Polymer Nanoparticles
The unique reactivity of this compound makes it an effective tool in polymer chemistry, particularly in the synthesis of functional polymers that can self-assemble into nanoparticles. These nanoparticles are at the forefront of materials science and nanomedicine research. While its analogue, 1-bromo-3-chloropropane, has been used as a C3 linker in creating nanoparticles for drug delivery, the enhanced reactivity of the iodide in this compound offers distinct advantages for controlled polymerization and functionalization. sigmaaldrich.com
One key strategy involves the N-alkylation of amine-containing monomers or polymers. For instance, in the development of pH-responsive polymers, tertiary amines can be incorporated into the polymer backbone. rsc.org The synthesis can proceed by first reacting the highly reactive iodo-end of this compound with a secondary amine on a monomer or polymer precursor. This initial selective alkylation leaves the bromo-end available for subsequent reactions.
Research Findings:
In a typical synthetic approach, a polymer with pendant secondary amine groups can be functionalized using this compound. The iodide's superior leaving group ability allows the reaction to occur at the iodo-substituted carbon under mild conditions, preserving the bromo functionality for a later step. This second step could be a polymerization reaction or the attachment of another functional molecule, leading to the formation of amphiphilic block copolymers. These copolymers, containing both hydrophilic and hydrophobic segments, can then self-assemble in aqueous solutions to form nanoparticles, such as micelles or vesicles. rsc.org
The structure of this compound allows it to act as a linker, connecting polymer chains or attaching side chains with specific functionalities. This is crucial for creating advanced materials like pH-sensitive nanoparticles that can disassemble under specific conditions, such as the acidic environment of a tumor, to release a therapeutic payload. rsc.org
Table 1: Illustrative Synthesis Pathway for Functional Polymer Nanoparticles
| Step | Reactant A | Reactant B | Key Feature of this compound | Intermediate/Product | Application |
| 1 | Polymer with secondary amine groups | This compound | Selective reaction at the C-I bond | Bromo-terminated polymer side chains | Functionalization |
| 2 | Bromo-terminated polymer | Hydrophilic polymer chain | Reaction at the C-Br bond | Amphiphilic block copolymer | Self-assembly |
| 3 | Amphiphilic block copolymer | Aqueous solution | N/A | Self-assembled polymer nanoparticle | Drug delivery, Nanoreactors |
Precursors for Cyclic Boronates and Other Ring Systems
This compound serves as a versatile C3 building block for the synthesis of various carbocyclic and heterocyclic ring systems. Its ability to undergo sequential nucleophilic substitutions is highly advantageous in constructing these structures with high regioselectivity.
Cyclic Boronates:
Cyclic boronates are important synthetic intermediates and are increasingly used as bioisosteres for benzene (B151609) rings in drug design. nih.govamazonaws.com The synthesis of α-substituted cyclic boronates can be achieved through the titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. nih.govrsc.org Using this compound in such a reaction would allow for the formation of a five-membered cyclopentyl boronate ring.
The general mechanism involves the reaction of a vinyl boronate with this compound. The differential reactivity would likely lead to initial interaction at the more labile carbon-iodine bond. This strategy provides access to functionalized cyclic boronates that can be used in further downstream transformations, such as cross-coupling reactions, to build complex molecular scaffolds. nih.gov
Other Ring Systems:
The synthesis of heterocyclic compounds is another area where this compound is highly useful. Its role as a bifunctional electrophile allows it to bridge two nucleophilic sites, forming a new ring. This is evident in the synthesis of N-alkylated heterocyclic compounds. For example, in the synthesis of tropane (B1204802) analogues, which are important in medicinal chemistry, a precursor secondary amine (like N-nor-β-CIT) can be alkylated with a halo-propane derivative. google.com
The higher reactivity of the C-I bond in this compound compared to the C-Br or C-Cl bonds means that reactions can often be carried out under milder conditions and without the need for a catalyst like potassium iodide, simplifying the procedure. google.com The process typically involves an initial N-alkylation via the iodo-group, followed by an intramolecular cyclization where a nucleophile within the molecule displaces the bromide to form the final ring structure. This stepwise approach is fundamental to creating complex, multi-ring systems found in many biologically active compounds. researchgate.net
Table 2: Examples of Ring Systems Synthesized Using Propane-based Dihalides
| Target Ring System | Starting Materials | Dihalo-propane Reagent | Key Reaction Type | Resulting Structure |
| Cyclopentyl Boronate | Vinyl boronate | 1,3-Dichloropropane (analogue) | Titanium-catalyzed cyclization | α-Substituted cyclopentyl boronate nih.gov |
| N-Alkyl Tropane | N-nor-β-CIT | 1-Fluoro-3-iodopropane (B1254131) (analogue) | N-alkylation | N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane google.com |
| Indole-fused Heterocycle | Indole derivative | 2-Nitrobenzyl bromide (cyclization precursor) | N-alkylation, Photocyclization | Indolo[2,1-d] researchgate.netCurrent time information in Bangalore, IN.benzodiazocine derivative researchgate.net |
Theoretical and Computational Chemistry Studies of 1 Bromo 3 Iodopropane
Quantum Chemical Methodologies
The foundation of computational studies on 1-bromo-3-iodopropane lies in solving the electronic Schrödinger equation. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate solutions and derive key molecular properties. sciepub.comsciepub.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. sciepub.com For this compound, DFT calculations are instrumental in determining ground-state geometries, conformational preferences, and electronic properties.
Conformational Analysis : DFT has been used to model the conformational landscape of this compound. These calculations show that the staggered conformation, which minimizes steric hindrance between the bulky bromine and iodine atoms by maintaining a dihedral angle of approximately 180°, is the most stable arrangement.
Electronic Properties : DFT is also applied to compute descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals are crucial for understanding the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Representative Data from DFT Calculations for Halogenated Alkanes
| Calculated Property | Significance for this compound | Typical Computational Output |
| Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. | Cartesian coordinates, Z-matrix. |
| Vibrational Frequencies | Confirms structure is a minimum (no imaginary frequencies). | List of frequencies (cm⁻¹). |
| HOMO/LUMO Energies | Indicates sites of electrophilic/nucleophilic attack. | Energy values in eV or Hartrees. |
| Electron Density Map | Visualizes electron distribution and polar regions. | 3D isosurface plot. |
The Hartree-Fock (HF) method is an ab initio computational approach that solves the Schrödinger equation without empirical parameters. sciepub.com While generally less accurate than modern DFT methods for many applications due to its lack of electron correlation, HF theory provides a fundamental baseline for understanding molecular orbitals and electronic properties. sciepub.comaip.org
Molecular Orbital Description : HF calculations generate a clear picture of the molecular orbitals (MOs) formed from the atomic orbitals of carbon, hydrogen, bromine, and iodine. This is particularly useful for identifying the orbitals involved in chemical bonding and potential electronic transitions.
Property Calculation : HF is used to calculate various molecular properties, including dipole moments, polarizability, and the forces on each atom, which are essential for simulating vibrational spectra and molecular dynamics. In related studies of halogenated propanes, HF methods have been used to successfully model transition states and reaction energetics. sciepub.com
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including nucleophilic substitution (SN2) and elimination (E2) pathways.
Theoretical calculations can predict the feasibility and kinetics of competing reaction pathways by determining their activation energies (Ea). For a molecule like this compound, which has two different leaving groups and multiple abstractable protons, computational modeling can distinguish between various potential substitution and elimination reactions.
SN2 vs. E2 Competition : By modeling the reaction with a nucleophile/base, computational methods can locate the transition state structures for both SN2 (at C1 or C3) and E2 pathways. Calculating the energy barrier for each path reveals the kinetically favored product. Studies on similar alkyl halides show that the choice of base, solvent, and substrate determines the reaction outcome. sciepub.comscribd.combrainly.com
Transition State Characterization : A transition state is identified as a first-order saddle point on the potential energy surface, which computationally corresponds to having exactly one imaginary vibrational frequency. sciepub.com For example, in a simulated E2 reaction of 2-iodopropane, the transition state is characterized by an imaginary frequency of –977.72 cm⁻¹ at the HF level of theory, representing the motion along the reaction coordinate. sciepub.com Similar calculations for this compound would elucidate the specific atomic motions involved as the molecule proceeds from reactant to product.
Analysis of molecular orbitals and electron density provides deep insights into the electronic rearrangements that occur during a chemical reaction.
Frontier Molecular Orbitals (FMO) : In a nucleophilic substitution reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (this compound). The LUMO is typically a σ* antibonding orbital associated with the C-Br or C-I bond. The lower energy of the C-I bond's σ* orbital generally makes it the more likely site for nucleophilic attack.
Electron Density Shifts : During a reaction, electron density flows from the nucleophile to the substrate and is redistributed within the molecule. In photodissociation, specific electronic transitions, such as the promotion of an electron from a non-bonding orbital on a halogen to an antibonding C-X orbital (n→σ*), are the critical first step. aip.org
Activation Energy Calculations for Substitution and Elimination Pathways
Photochemical Modeling and Dissociation Pathways
Computational and experimental studies have explored the photodissociation dynamics of this compound, revealing how the molecule breaks apart upon absorbing ultraviolet light.
A detailed study of this compound at a wavelength of 222 nm shows that irradiation excites the molecule via an n(Br)→σ*(C–Br) transition. aip.org This promotes the molecule to an excited potential energy surface that is dissociative with respect to the carbon-bromine bond. aip.org
However, the dynamics are complex due to the presence of the iodo- group. The initially excited n(Br)→σ(C–Br) surface intersects with another dissociative surface of n(I)→σ(C–I) character at extended C-Br bond distances. aip.org This intersection allows for nonadiabatic transfer between the surfaces, meaning the molecule can "cross over" from a C-Br dissociative pathway to a C-I dissociative pathway. aip.org
Experimental results from crossed laser-molecular beam experiments confirm this branching:
C–Br bond fission is the dominant channel, occurring over C–I fission by a ratio of 4:1. aip.org
A third, minor pathway involving the elimination of IBr was also observed. aip.org
Table 2: Photodissociation Data for this compound at 222 nm
| Dissociation Channel | Product Fission | Branching Ratio | Anisotropy Parameter (β) |
| Primary | C–Br | ~80% | 1.6 ± 0.4 |
| Secondary | C–I | ~20% | 0 ± 0.2 |
| Minor | IBr Elimination | Contributes to signal | Not quantified |
Data sourced from The Journal of Chemical Physics. aip.org
The anisotropy parameters (β) provide information about the orientation of the transition dipole moment relative to the dissociation axis. A value of β near 2 indicates a fast dissociation where the fragments recoil along the axis of the polarized light, which is consistent with the direct C-Br bond fission. The value of β near 0 for the C-I fission channel suggests a more complex, indirect dissociation mechanism, consistent with the curve-crossing model. aip.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the three-carbon propane (B168953) backbone in this compound allows for the existence of multiple rotational isomers, or conformers. The relative orientation of the bromine and iodine atoms can significantly influence the molecule's physical properties and its reactivity, including its photodissociation dynamics.
Computational methods are essential for exploring the conformational landscape of this compound. Conformational analysis typically involves scanning the potential energy surface by systematically rotating around the C-C single bonds. Quantum chemical calculations are used to determine the energies of the resulting geometries to identify stable conformers (energy minima) and the transition states that separate them (energy maxima). Studies on analogous molecules like 1-iodopropane (B42940) and 1-fluoro-3-iodopropane (B1254131) have shown that they exist as mixtures of different conformers, most commonly trans and gauche forms, which can be identified experimentally through microwave spectroscopy. researchgate.net It is expected that this compound would exhibit similar conformational behavior.
| Conformer | Dihedral Angle (X-C-C-C) | Relative Energy |
| Anti (or Trans) | ~180° | Lowest |
| Gauche | ~60° | Slightly Higher |
This interactive data table presents a hypothetical summary of the expected low-energy conformers of this compound based on studies of similar propanes. The exact energy difference would require specific computational investigation.
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound, including conformational changes and the dynamics of dissociation. In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the molecule as a function of its atomic coordinates.
An MD simulation of this compound could provide insights into:
Conformational Dynamics: The rates of interconversion between different conformers in the gas or a solvated phase.
Solvent Effects: How interactions with solvent molecules might stabilize certain conformers or influence reaction pathways.
Post-Dissociation Dynamics: Simulating the trajectory of the bromo-propyl and iodo-propyl radical fragments after the initial bond-breaking event.
The setup for such a simulation would involve defining a simulation box, potentially with solvent molecules, and generating the initial topology and force field parameters for this compound. diva-portal.org The simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic processes of interest. By analyzing the trajectories of the atoms over time, one can extract information about conformational preferences and the mechanisms of dynamic events.
Advanced Analytical Techniques for the Study of 1 Bromo 3 Iodopropane
Spectroscopic Characterization Techniques for Reaction Monitoring
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions involving 1-bromo-3-iodopropane. These techniques provide detailed information about the molecular structure and the changes it undergoes during a reaction, allowing for precise control over the synthesis process.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and observing its transformations during a reaction. By analyzing the chemical shifts, integration, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, one can confirm the connectivity of the atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, the hydrogen atoms on the three different carbon atoms of the propane (B168953) chain are in distinct chemical environments. docbrown.info This results in three unique signals. The methylene (B1212753) group attached to the iodine atom (–CH₂I) would appear most downfield due to the deshielding effect of the electronegative iodine. The methylene group attached to the bromine (–CH₂Br) would also be downfield, but typically less so than the one next to iodine. The central methylene group (–CH₂–) would be the most upfield of the three.
The splitting pattern, or multiplicity, of each signal is determined by the number of adjacent protons according to the n+1 rule. The two terminal CH₂ groups would appear as triplets because they are adjacent to the central CH₂ group (2 neighboring protons, so 2+1=3). The central CH₂ group would be split into a multiplet (specifically, a sextet) by the four protons on the two adjacent carbons (2+2 neighboring protons, so 4+1=5). youtube.com
By acquiring NMR spectra at various time points during a reaction, chemists can monitor the disappearance of the reactant signals and the appearance of product signals, thus tracking the reaction's progress and kinetics.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-I | ~3.2-3.4 | Triplet (t) | 2H |
| -CH₂-Br | ~3.5-3.7 | Triplet (t) | 2H |
| -CH₂- | ~2.2-2.4 | Multiplet (sextet) | 2H |
Note: Predicted values are based on typical ranges for similar haloalkanes. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry-Based Analyses
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. When coupled with other techniques, it provides powerful methods for purity assessment and dynamic studies.
Time-of-Flight (TOF) mass spectrometry is particularly suited for studying the dynamics of molecular fragmentation, a process known as photodissociation. In such experiments, a molecule is excited by a laser pulse, causing it to break apart. TOF-MS can then identify the resulting fragments and analyze their kinetic energy and angular distributions. rsc.org
Research on the photodissociation of this compound at a wavelength of 222 nm has utilized TOF photofragment analysis. researchgate.net This study focused on observing the cleavage of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The analysis of the resulting iodine (I) and bromine (Br) atom fragments, including their excited states (I*), provides deep insight into the electronic transitions and potential energy surfaces that govern the dissociation process. researchgate.netresearchgate.net By measuring the arrival times of the fragment ions at the detector, their velocities and, consequently, the energy released during dissociation can be determined with high precision. ustc.edu.cn
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hybrid technique is highly effective for determining the purity of this compound and for analyzing the composition of complex reaction mixtures. shimadzu.comiarc.fr
In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. researchgate.net For this compound (C₃H₆BrI), the mass spectrometer would detect its molecular ion, showing a characteristic pattern due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.info
This technique allows for the identification and quantification of impurities, byproducts, or unreacted starting materials in a sample of this compound with high sensitivity and specificity. oup.com The method is widely used in quality control and in monitoring the outcomes of syntheses where this compound is either a reactant or a product.
Table 2: Key Mass Spectrometry Data for this compound Analysis
| Analytical Technique | Information Obtained | Key Fragments/Ions |
| TOF-MS | Photofragment identities, kinetic energy, angular distribution | I⁺, Br⁺, C₃H₆Br⁺, C₃H₆I⁺ |
| GC-MS | Purity assessment, component identification in mixtures | Molecular ions [C₃H₆⁷⁹BrI]⁺ and [C₃H₆⁸¹BrI]⁺, fragment ions |
Time-of-Flight (TOF) Mass Spectrometry for Photofragment Analysis
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from other compounds, which is a prerequisite for its purification and accurate quantification.
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. nih.gov The compound's purity can be assessed by GC, often using a flame ionization detector (FID). vwr.com A pure sample will ideally show a single peak in the resulting chromatogram, while the presence of impurities will be indicated by additional peaks.
GC is also used to monitor the progress of reactions. For instance, in a synthesis producing this compound, small aliquots of the reaction mixture can be taken at different times and analyzed by GC. google.com This allows for the determination of the consumption of reactants and the formation of the product, helping to optimize reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. google.com
Liquid Chromatography for Non-Volatile Derivatives and Metabolite Profiling
While this compound itself is a volatile compound amenable to gas chromatography, the analysis of its potential non-volatile derivatives and metabolites necessitates the use of liquid chromatography (LC), often coupled with mass spectrometry (MS). These non-volatile species can be formed through various biological or chemical processes, and their study is crucial for understanding the compound's reactivity and metabolic fate. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating these types of analytes from complex matrices. nih.govnih.gov
Metabolite profiling, a key application of LC-MS, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov This untargeted approach is invaluable for discovering potential biomarkers of exposure and understanding the biochemical pathways affected by a compound like this compound. animbiosci.org The process typically involves separating metabolites using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, followed by detection with a high-resolution mass spectrometer. illinois.edu
In the context of haloalkanes like this compound, a common metabolic pathway involves conjugation with glutathione, leading to the formation of mercapturic acid derivatives, which are non-volatile and suitable for LC analysis. For instance, studies on the related compound 1-bromopropane (B46711) have identified urinary metabolites such as N-acetyl-S-(n-propyl)cysteine (AcPrCys). nih.gov The analytical methods developed for these metabolites provide a clear blueprint for the potential analysis of this compound metabolites.
These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the metabolites from a biological matrix like urine. nih.gov The extract is then injected into an HPLC or UPLC system for separation. The use of tandem mass spectrometry (MS/MS) for detection provides high sensitivity and specificity, allowing for the confident identification and quantification of the target analytes. nih.gov
Derivatization can also be employed to enhance the chromatographic properties or detectability of certain analytes. While not always necessary for LC-MS, it can be a useful tool in specific applications. researchgate.net For example, if a metabolite lacks a strong chromophore for UV detection, derivatization can be used to attach a UV-active group.
The table below summarizes typical LC-MS/MS parameters that could be adapted for the analysis of non-volatile derivatives and metabolites of this compound, based on established methods for analogous compounds like 1-bromopropane. nih.gov
| Parameter | Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from high aqueous to high organic mobile phase |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte |
Detailed research findings on the metabolites of 1-bromopropane demonstrate the power of these techniques. For example, a method using UPLC-ESI/MS/MS has been validated for the quantification of AcPrCys in urine, with a reported limit of detection of 1.2 ng/mL. nih.gov Another metabolite, 3-bromopropionic acid (3-BPA), has also been measured in urine using HPLC-MS. nih.gov These studies underscore the capability of liquid chromatography-based methods to detect and quantify biomarkers of exposure to halogenated hydrocarbons.
The research findings for the analysis of a key metabolite of the related compound 1-bromopropane are detailed in the table below, illustrating the type of data obtained from such studies. nih.govcdc.gov
| Analyte | Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) |
| N-acetyl-S-(n-propyl)cysteine (AcPrCys) | Urine | UPLC-ESI/MS/MS | Solid-Phase Extraction (SPE) | 1.2 ng/mL |
| 3-Bromopropionic Acid (3-BPA) | Urine | HPLC-MS | Liquid-Liquid Extraction (LLE) | ~0.01 µg/mL |
Environmental Chemistry and Degradation Studies of Halogenated Propanes
Environmental Fate and Transport Mechanisms of 1-Bromo-3-iodopropane
The environmental fate and transport of the halogenated propane (B168953), this compound, are governed by its physicochemical properties, which dictate its distribution and persistence in various environmental compartments.
Limited specific data exists for the atmospheric behavior of this compound. However, by analogy with related compounds like 1-bromopropane (B46711), it is expected to be volatile and partition primarily to the atmosphere upon release. cdc.gov The vapor pressure and Henry's Law constant are key parameters in determining its volatilization from soil and water surfaces. For instance, 1-bromopropane has a significant vapor pressure, leading to its existence predominantly in the vapor phase in the atmosphere. cdc.govnoaa.gov Once in the atmosphere, halogenated alkanes are subject to degradation by photochemically produced hydroxyl radicals. cdc.gov The atmospheric half-life of 1-bromopropane, for example, is estimated to be 14 days. cdc.gov Some haloalkanes, particularly those containing chlorine and bromine, have been implicated in ozone depletion. quizgecko.comstudyrocket.co.ukrroij.comstudymind.co.uk However, the ozone depletion potential of 1-bromopropane is considered to be low. ca.gov
Table 1: Physicochemical Properties of Related Halogenated Propanes This table is interactive. Click on the headers to sort the data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg) | LogP |
|---|---|---|---|---|---|---|
| This compound | 22306-36-1 | C3H6BrI | 248.89 | - | - | 2.4 |
| 1-Bromopropane | 107-06-2 | C3H7Br | 123.01 | 160 | 274.01 | - |
| 1-Bromo-3-chloropropane | 109-70-6 | C3H6BrCl | 157.44 | 143.3 | 6.38 | 2.18 |
Data Sources: noaa.govepa.govnih.govnih.gov
When released into aquatic environments, this compound is expected to primarily volatilize. cdc.gov Hydrolysis is another potential degradation pathway in water. The hydrolysis half-life of 1-bromopropane is approximately 26 days, although volatilization is generally a faster process. cdc.gov Biodegradation by microorganisms can also occur in both aquatic and terrestrial environments. cdc.gov
In soil, this compound is expected to exhibit high mobility due to a low organic carbon-water (B12546825) partition coefficient (Koc), similar to other haloalkanes. cdc.gov This high mobility suggests a potential for leaching into groundwater. Volatilization from soil surfaces is also a significant transport mechanism. cdc.gov
Atmospheric Behavior and Volatilization Dynamics
Biodegradation and Biotransformation Pathways
The biodegradation of halogenated propanes is a critical process in their environmental attenuation. Microorganisms have evolved various enzymatic pathways to break down these compounds.
Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many haloalkanes is hydrolytic dehalogenation, catalyzed by enzymes called haloalkane dehalogenases. nih.govmuni.cz These enzymes convert haloalkanes into their corresponding alcohols. nih.govmuni.cz This process has been observed in various bacteria, including species of Mycobacterium, Arthrobacter, and Acinetobacter. cdc.govnih.govmuni.czepa.gov For example, Acinetobacter sp. strain GJ70 can utilize 1-bromopropane as a carbon source. cdc.govepa.gov Some aerobic bacteria utilize monooxygenases to initiate the degradation of alkanes, producing an alcohol. google.comoup.com
Anaerobic Degradation: Anaerobic degradation of haloalkanes is also possible, though often at a slower rate. Reductive dehalogenation is a key process under anaerobic conditions, where the halogen atom is removed and replaced by a hydrogen atom. uni-konstanz.de Some anaerobic bacteria can utilize hydrocarbons as a carbon source, often through syntrophic relationships with other microbes. frontiersin.org The initial activation of alkanes under anaerobic conditions can occur via addition to fumarate. frontiersin.org
The presence of halogenated propanes can have varied effects on microbial communities. While some microorganisms can utilize these compounds as a source of carbon and energy, high concentrations can be toxic. rroij.comasm.org The degradation of these compounds can lead to the formation of intermediates that may also be toxic. For example, the degradation of some dihaloalkanes can produce toxic compounds. asm.org The introduction of halogenated compounds into an ecosystem can alter the composition and function of the microbial community, potentially impacting nutrient cycling and other essential ecosystem processes. rroij.com
Aerobic and Anaerobic Degradation Processes for Haloalkanes
Natural Occurrence and Biogenic Production of Related Halogenated Compounds
While many halogenated propanes are synthetic, a wide variety of halogenated organic compounds are produced naturally by marine organisms, including seaweeds, sponges, and corals. epa.govnih.govmdpi.comnih.govresearchgate.net These organisms produce organobromine and organoiodine compounds that can serve various biological functions, such as chemical defense. researchgate.net For example, the seaweed Asparagopsis taxiformis produces bromoform (B151600) and other halogenated compounds. epa.gov The biogenic production of volatile iodocarbons, such as iodomethane (B122720) and iodoethane, has been observed in marine aggregates. researchgate.net This natural production contributes to the global biogeochemical cycles of halogens. mdpi.com
Green Chemistry Approaches to Minimize Environmental Impact in Production and Use
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org For specialty chemicals like this compound, which are valuable synthetic intermediates, applying these principles is crucial to mitigate environmental impact. ijrpr.cominnospk.com The focus is on developing more benign synthesis routes, minimizing waste, and considering the lifecycle of the compound. ijrpr.compharmaceutical-journal.com
Recent advancements in synthetic methodologies have emphasized the development of more efficient and sustainable routes for preparing alkyl halides. ijrpr.com These approaches include catalytic processes, the use of solvent-free conditions, and reactions that are designed to be atom-economical, thereby minimizing waste and environmental harm. ijrpr.comnih.gov
Greener Production Strategies
Traditional methods for synthesizing alkyl halides often involve harsh reagents and produce significant waste. ijrpr.com Green chemistry offers several strategies to improve the production of this compound and related dihaloalkanes.
Catalytic Innovations: Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric methods. numberanalytics.com
Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving reagents in immiscible phases, such as an aqueous solution and an organic solvent. fzgxjckxxb.com For the synthesis of alkyl halides, PTC can facilitate the reaction of a halide source with an organic substrate under milder conditions, often using water as a solvent and reducing the need for harsh organic solvents. fzgxjckxxb.comslideshare.netacs.org Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts transfer the reacting anion into the organic phase where the reaction occurs. fzgxjckxxb.comslideshare.net This method has been successfully used for synthesizing various alkyl halides and other compounds, such as nitriles and ethers. slideshare.netcrdeepjournal.org The synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes using PTC demonstrates the utility of this method for related compounds. oup.com
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful, environmentally friendly alternative to metal-based catalysts. numberanalytics.com Organocatalysts are generally less toxic and can lead to simplified purification processes. numberanalytics.com For instance, diethylcyclopropenone has been used as a Lewis base organocatalyst for the nucleophilic substitution of alcohols to yield alkyl halides. organic-chemistry.org
Advanced Catalytic Systems: Research into novel solid acid catalysts, such as zeolites, shows promise for reducing the environmental impact compared to liquid acids like sulfuric or hydrofluoric acid. numberanalytics.com Additionally, chromium-catalyzed asymmetric cyclopropanation using gem-dihaloalkanes as precursors highlights innovative catalytic approaches for related structures. nih.gov
Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). ijrpr.com
Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and environmental pollution. ijrpr.com Techniques like mechanochemistry (ball-milling) have been developed for the one-pot synthesis of complex molecules from alkyl halides without any solvent, offering high yields and catalyst recyclability. rsc.org Solvent-free conditions have also been achieved using microwave irradiation, which provides rapid heating and accelerates reaction rates. ijrpr.com
Greener Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent, and techniques like PTC enable its use in reactions that would traditionally require organic solvents. fzgxjckxxb.com Ionic liquids are also being explored as alternative solvents for reactions involving dihalopropanes. iupac.org A novel synthesis for hybrid organic-inorganic lead halide perovskite nanocrystals has been developed that avoids polar solvents like dimethylformamide, showcasing progress in this area. rsc.org
Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgnih.gov Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. rsc.org Designing synthetic routes with high atom economy minimizes the generation of byproducts and waste, which is both environmentally and economically beneficial. wikipedia.org
Minimizing Environmental Impact in Use
As this compound is primarily used as a chemical intermediate for producing pharmaceuticals and agrochemicals, its environmental impact is intrinsically linked to these manufacturing processes. innospk.commultichemindia.com
Waste Reduction in End-Product Lifecycle: For pharmaceuticals, a significant environmental concern is the excretion of active compounds and their metabolites into wastewater systems. pharmaceutical-journal.com Furthermore, unused medications contribute to environmental contamination. nih.gov Strategies like redispensing quality-assured, unused oral anticancer drugs are being explored to minimize waste and the environmental footprint of treatments. nih.gov While this applies to the final product, it reflects a lifecycle approach to green chemistry that begins with intermediates like this compound.
Environmental Degradation and Remediation
Understanding the fate of halogenated propanes in the environment is crucial for assessing their impact.
Biodegradation: Some microorganisms have evolved pathways to degrade halogenated hydrocarbons. Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, converting the compounds into alcohols, which are often less toxic and more easily biodegradable. nih.gov For example, the haloalkane dehalogenase DatA, from Agrobacterium tumefaciens C58, shows high activity toward 1,3-dibromopropane (B121459), a structurally similar compound. nih.gov Such enzymes have potential applications in bioremediation. nih.gov
Photocatalytic Degradation: Advanced oxidation processes, including photocatalysis, are emerging as powerful methods for transforming organic pollutants into harmless substances like CO2, water, and mineral acids. google.com This technology uses a semiconductor photocatalyst (like TiO2) and light to generate highly reactive species that degrade organic compounds. google.commdpi.com Photocatalysis has shown effectiveness in degrading various halogenated compounds, including anesthetics like halothane (B1672932) and isoflurane, from the air. mdpi.comresearchgate.net This suggests a potential remediation strategy for environments contaminated with halogenated propanes.
Future Research Directions and Emerging Trends in 1 Bromo 3 Iodopropane Chemistry
Development of Highly Selective and Sustainable Synthetic Routes
The pursuit of "green" and sustainable chemical processes is a major driver in modern chemistry. rsc.org For 1-bromo-3-iodopropane, this translates to developing synthetic routes that are not only high-yielding but also atom-economical and utilize less hazardous reagents. Current research focuses on moving away from traditional methods that may use harsh reagents and produce significant waste.
Future efforts will likely concentrate on:
Catalytic Halogen Exchange: Developing more efficient catalysts for the selective conversion of readily available dihaloalkanes (like 1,3-dibromopropane (B121459) or 1,3-dichloropropane) into this compound. This avoids the direct use of elemental iodine and allows for greater control over the final product.
Flow Chemistry: Utilizing microreactor technology for the synthesis of this compound. Flow chemistry offers enhanced safety, better temperature control, and the potential for higher yields and purity, contributing to a more sustainable process.
Alternative Halogenating Agents: Investigating the use of safer and more sustainable halogen sources to replace traditional, more hazardous ones. rsc.org This includes exploring the use of halide salts in conjunction with clean oxidants. rsc.org
Deeper Mechanistic Understanding for Rational Catalyst and Reagent Design
A thorough understanding of the reaction mechanisms involving this compound is crucial for designing more effective catalysts and reagents. The differential reactivity of the C-I and C-Br bonds allows for sequential reactions, but controlling this selectivity remains a key challenge. In nucleophilic substitution reactions, the formation of reactive intermediates is a key aspect of its mechanism of action.
Future research will likely involve:
Advanced Spectroscopic and Kinetic Studies: Employing techniques like in-situ NMR and stopped-flow analysis to probe reaction intermediates and transition states. This data provides invaluable insights into the reaction pathways.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction profiles, predict transition state geometries, and understand the factors governing selectivity. researchgate.netresearchgate.net
Rational Design of Heterobifunctional Reagents: Applying mechanistic insights to design novel heterobifunctional molecules where this compound can act as a versatile linker. nih.govtocris.comresearchgate.net This is particularly relevant in fields like medicinal chemistry for the development of targeted therapies. tocris.comresearchgate.net
Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Biocatalysis)
The development of novel catalytic systems offers exciting possibilities for activating the C-X bonds in this compound under milder and more selective conditions. numberanalytics.com
Emerging areas of focus include:
Photocatalysis: Using light-driven catalysts to generate radical intermediates from this compound, enabling new types of bond-forming reactions that are often difficult to achieve with traditional methods. numberanalytics.com
Biocatalysis: Employing enzymes, such as haloalkane dehalogenases, to catalyze the selective transformation of this compound. nih.gov Biocatalysis offers the potential for high enantioselectivity and can be performed in aqueous media under mild conditions, aligning with the principles of green chemistry. nih.govmdpi.com Research into identifying and engineering enzymes with tailored substrate specificity and reactivity is a growing field. nih.gov
Electrocatalysis: Utilizing electrochemical methods to mediate the reduction of this compound, which can lead to the formation of cyclopropane (B1198618) through intramolecular cyclization. researchgate.net This approach avoids the use of chemical reducing agents and offers a high degree of control over the reaction. researchgate.net
Expansion of Applications in Advanced Materials and Nanotechnology
The unique reactivity of this compound makes it a valuable tool for the synthesis and modification of advanced materials and nanomaterials.
Future applications are envisioned in:
Polymer Synthesis: Using this compound as a difunctional initiator or cross-linking agent in polymerization reactions to create polymers with specific architectures and functionalities. google.comgoogle.com For instance, it can be used to introduce quaternary ammonium (B1175870) groups into norbornene-type polymers. google.comgoogle.com
Surface Modification: Functionalizing the surfaces of nanoparticles, quantum dots, and other nanomaterials with this compound to tune their properties and facilitate their integration into larger systems.
Self-Assembled Monolayers (SAMs): Incorporating this compound into the structure of SAMs to create well-defined surfaces with tailored chemical and physical properties.
Integrated Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is becoming increasingly important for accelerating the discovery and optimization of chemical reactions.
For this compound, this integrated approach will be crucial for:
Predicting Reactivity and Selectivity: Developing accurate computational models that can predict the outcome of reactions involving this compound with various nucleophiles and under different catalytic conditions. researchgate.netstanford.edu
Virtual Screening of Catalysts: Using computational methods to screen large libraries of potential catalysts for their ability to promote specific transformations of this compound, thereby guiding experimental efforts.
Understanding Non-adiabatic Dynamics: In photodissociation studies, computational models help to elucidate the complex electronic energy transfer and bond fission dynamics upon photoexcitation. acs.orgacs.orgresearchgate.netosti.govosti.gov
Strategies for Environmental Remediation and Sustainable Chemical Practices
While this compound is a valuable reagent, the broader class of halogenated organic compounds can be environmental pollutants. tecamgroup.com Therefore, developing strategies for their remediation and promoting sustainable chemical practices is essential.
Future research in this area will focus on:
Bioremediation: Investigating and enhancing the ability of microorganisms and their enzymes, like haloalkane dehalogenases, to degrade this compound and other halogenated compounds in contaminated environments. nih.gov
Advanced Oxidation Processes: Developing and optimizing advanced oxidation processes, such as those involving hydroxyl radicals, to break down halogenated organics into less harmful substances.
Circular Economy Principles: Designing chemical processes where halogenated byproducts can be captured and recycled, minimizing waste and promoting a more circular economy for halogenated compounds. fu-berlin.de
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bromo-3-iodopropane in a laboratory setting?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 1,3-dihalopropane derivatives with sodium iodide in a polar aprotic solvent (e.g., acetone) under controlled temperature (40–60°C) can yield this compound. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via fractional distillation ensures product integrity. Similar protocols for halogen exchange in brominated alkanes are described in cyclopropane derivatives .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : H and C NMR to confirm proton and carbon environments, with characteristic shifts for bromine (δ ~3.4 ppm for CHBr) and iodine (δ ~3.8 ppm for CHI).
- IR Spectroscopy : Peaks at ~550–600 cm (C-Br stretch) and ~500 cm (C-I stretch).
- Mass Spectrometry : Molecular ion peaks at m/z 228 (CHBrI) and isotopic patterns consistent with Br/I. Reference data for analogous compounds are available in EPA and NIST databases .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Exposure Limits : Adhere to NIOSH-recommended airborne exposure limits (RELs) for brominated alkanes (e.g., 0.1 ppm time-weighted average). Toxicity profiles for related compounds (e.g., 1-Bromopropane) highlight neurotoxic and carcinogenic risks, necessitating strict hygiene practices .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer : The leaving group ability (Br vs. I) and solvent polarity dictate regioselectivity. For example:
- In polar solvents (e.g., DMF), iodide (a better leaving group) is preferentially substituted, yielding 3-bromo-1-iodopropane as a byproduct.
- Steric effects and temperature can further modulate outcomes. Computational modeling (e.g., DFT calculations) predicts activation energies for competing pathways, as demonstrated in cyclopropane analogs .
Q. What strategies can resolve contradictions in toxicity data for this compound across different studies?
- Methodological Answer :
- Systematic Review : Follow EPA’s iterative process for risk evaluation, including targeted supplemental searches to address data gaps (e.g., conflicting genotoxicity results) .
- Dose-Response Analysis : Normalize exposure metrics (e.g., ppm vs. mg/m) and adjust for metabolic differences in in vitro vs. in vivo models.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in study designs, as outlined in qualitative research frameworks .
Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Molecular Dynamics Simulations : Model solvent effects and transition states using software like Gaussian or ORCA.
- QSPR/QSAR Models : Corrogate physicochemical properties (e.g., logP, dipole moment) with reaction outcomes. Predicted data for halogenated propanes (e.g., 1-Bromo-1,2-dichloropropane) validate these approaches .
Notes
- Methodological Rigor : Emphasizes protocols from systematic reviews (EPA), computational modeling (ACD/Labs), and spectroscopic validation (NIST).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
